Chemical structure and physical properties of 7-Phenyl-1,4-diazepan-5-one Hydrochloride
Chemical structure and physical properties of 7-Phenyl-1,4-diazepan-5-one Hydrochloride
An in-depth technical analysis of 7-Phenyl-1,4-diazepan-5-one Hydrochloride, focusing on its structural dynamics, synthetic methodologies, and applications as a conformationally restricted scaffold in drug discovery.
Chemical Identity and Molecular Architecture
7-Phenyl-1,4-diazepan-5-one Hydrochloride is a highly functionalized, seven-membered heterocyclic building block. In contemporary medicinal chemistry, the 1,4-diazepan-5-one core is highly valued for its ability to act as a dipeptidomimetic—a structural surrogate that mimics the transition state of native peptide bonds while restricting the conformational flexibility of the molecular backbone.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical properties of the compound and its free base counterpart, serving as a baseline for analytical validation 1.
| Property | Value |
| CAS Number (Hydrochloride Salt) | 94215-90-4 |
| CAS Number (Free Base) | 89044-79-1 |
| Molecular Formula | C₁₁H₁₅ClN₂O |
| Molecular Weight | 226.70 g/mol |
| Canonical SMILES (Free Base) | O=C1CC(C2=CC=CC=C2)NCCN1 |
| Physical Appearance | White to off-white crystalline powder |
| Typical Solubility Profile | Soluble in H₂O, Methanol, and DMSO |
Crystallographic and Conformational Insights
X-ray crystallographic studies of 1,4-diazepan-5-one derivatives reveal critical structural behaviors that dictate their pharmacological utility. The seven-membered diazepane ring predominantly adopts a chair-like conformation . In this geometry, the C1, C2, C3, and C4 atoms form the planar "seat" of the chair, while the nitrogen heteroatoms reside out of the primary plane 2.
Crucially, the phenyl substituent at the C7 position strongly prefers an equatorial orientation . This spatial arrangement minimizes 1,3-diaxial steric clashes, stabilizing the ring system. Furthermore, in the solid state, these molecules frequently self-assemble into hetero- or homo-dimers facilitated by robust intermolecular N−H⋅⋅⋅O hydrogen bonds between the secondary amines and the ketone carbonyls 3.
Synthesis Workflow and Methodologies
The construction of the 1,4-diazepan-5-one scaffold is classically achieved via the Schmidt reaction of substituted piperidin-4-ones. This route is favored over the Beckmann rearrangement due to its superior regioselectivity when inserting the nitrogen atom adjacent to the carbonyl group, thereby suppressing the formation of unwanted regioisomeric lactams.
Figure 1: Stepwise synthesis of 7-Phenyl-1,4-diazepan-5-one HCl via Schmidt reaction.
Protocol 1: Synthesis of 7-Phenyl-1,4-diazepan-5-one Hydrochloride
This protocol is designed as a self-validating system; the visual and physical phase changes at each step confirm the success of the preceding chemical transformation.
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Precursor Activation: Dissolve 2-phenylpiperidin-4-one (0.1 mol) in a biphasic mixture of dichloromethane (80 mL) and concentrated sulfuric acid (40 mL) at 0°C.
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Causality: The highly acidic environment protonates the ketone, activating it for nucleophilic attack while simultaneously stabilizing the intermediate carbocation species against premature degradation.
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Azide Addition: Cautiously add sodium azide (0.5 mol) in small, incremental portions over a period of 3 hours, strictly maintaining the reaction temperature below 5°C.
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Causality: The Schmidt reaction is highly exothermic and generates hydrazoic acid ( HN3 ). Slow addition controls the thermal output, mitigating the risk of thermal runaway and preventing the degradation of the newly expanded seven-membered ring.
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Alkalization and Extraction: Quench the reaction mixture over crushed ice (1 kg). Slowly alkalize the solution using 15% ammonium hydroxide until the aqueous layer reaches exactly pH 11. Extract the aqueous phase with dichloromethane (3 x 100 mL).
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Causality: Adjusting the pH to 11 is a critical self-validating step. It ensures that the secondary amines of the diazepane ring ( pKa≈9−10 ) are fully deprotonated. This drives the complete partitioning of the free base into the organic extraction phase, leaving inorganic salts behind.
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Hydrochloride Salt Formation: Dry the combined organic extracts over anhydrous Na2SO4 and concentrate in vacuo. Redissolve the resulting free base in dry diethyl ether. Bubble anhydrous HCl gas through the solution until white precipitation ceases. Filter and dry the product.
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Causality: Conversion to the hydrochloride salt drastically enhances the compound's aqueous solubility and oxidative stability, which is a mandatory prerequisite for long-term storage and downstream in vitro biological assays.
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Pharmacological Utility & Dipeptidomimetic Design
As a dipeptidomimetic, the 1,4-diazepan-5-one core serves as a conformationally constrained molecular scaffold 4. By mimicking the spatial topology of a native dipeptide while rigidly locking the rotational degrees of freedom ( ϕ and ψ angles) of the peptide backbone, this scaffold reduces the entropic penalty typically associated with receptor binding.
Recent docking studies and structure-activity relationship (SAR) campaigns have demonstrated the efficacy of diazepanone derivatives as potent inhibitors of critical viral and bacterial target proteins, including the NS5B RNA polymerase 3.
Figure 2: Pharmacological workflow utilizing the diazepanone scaffold for drug discovery.
Analytical Validation
To confirm the equatorial positioning of the phenyl group and the chair conformation of the synthesized scaffold, high-resolution X-ray crystallography is required.
Protocol 2: Single-Crystal Growth for X-Ray Diffraction
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Solvent System Preparation: Dissolve 50 mg of the synthesized 7-phenyl-1,4-diazepan-5-one hydrochloride in 2 mL of a Methanol/Dichloromethane (1:1 v/v) solvent system in a glass dram vial.
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Causality: Methanol acts as the primary solvent, providing high solubility for the polar hydrochloride salt. Dichloromethane acts as a volatile anti-solvent. As it evaporates faster than methanol, it creates a highly controlled supersaturation gradient.
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Controlled Evaporation: Cap the vial tightly, pierce the septum with a single 22-gauge needle, and incubate the undisturbed vial at 4°C for 72–96 hours.
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Causality: The restricted evaporation rate (via the needle gauge) combined with the lowered kinetic energy at 4°C suppresses rapid, chaotic nucleation. This thermodynamic control forces the molecules to align optimally, favoring the growth of macroscopic, defect-free single crystals rather than unusable polycrystalline aggregates.
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References
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Title: 7-Phenyl-1,4-diazepan-5-one Hydrochloride — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]
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Title: 1-Benzyl-1,4-diazepan-5-one Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
